molecular formula B2Mg3O6 B8808457 Boron magnesium oxide (B4MgO7) CAS No. 13767-68-5

Boron magnesium oxide (B4MgO7)

Cat. No. B8808457
Key on ui cas rn: 13767-68-5
M. Wt: 190.54 g/mol
InChI Key: NFMWFGXCDDYTEG-UHFFFAOYSA-N
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Patent
US05998690

Procedure details

Next, in the U.S. Pat. No. 4,620,947, magnesium oxide or magnesium hydroxide powder is first added into the borate solution to form magnesium borate, into which cement is then added and the mixture is agitated. Finally, before colloids are formed calcium oxide or calcium hydroxide is added for solidification. Following the conditions used in this patent, the concentration of boric acid in the liquid waste is about 10 wt % and weight of the lime, cement, magnesium hydroxide and calcium oxide added is several times the weight of the boric acid. Hence, the volume efficiency is very low and the compressive strength of the solidified bodies produced is also very low, the highest reaching only 22.5 kg/cm2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-2].[Mg+2:2].[OH-].[Mg+2].[OH-].[B:6]([O-:9])([O-:8])[O-:7]>>[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[Mg+2:2] |f:0.1,2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Mg+2].B([O-])([O-])[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05998690

Procedure details

Next, in the U.S. Pat. No. 4,620,947, magnesium oxide or magnesium hydroxide powder is first added into the borate solution to form magnesium borate, into which cement is then added and the mixture is agitated. Finally, before colloids are formed calcium oxide or calcium hydroxide is added for solidification. Following the conditions used in this patent, the concentration of boric acid in the liquid waste is about 10 wt % and weight of the lime, cement, magnesium hydroxide and calcium oxide added is several times the weight of the boric acid. Hence, the volume efficiency is very low and the compressive strength of the solidified bodies produced is also very low, the highest reaching only 22.5 kg/cm2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-2].[Mg+2:2].[OH-].[Mg+2].[OH-].[B:6]([O-:9])([O-:8])[O-:7]>>[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[Mg+2:2] |f:0.1,2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Mg+2].B([O-])([O-])[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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